Diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride
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Overview
Description
Diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities. This compound is often used in medicinal chemistry for its potential anti-inflammatory and analgesic properties .
Preparation Methods
The synthesis of diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride typically involves a multistep synthetic route. One common method includes the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine . The reaction conditions often require heating and the use of solvents such as ethanol. Industrial production methods may involve optimization of these conditions to increase yield and purity .
Chemical Reactions Analysis
Diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced using hydrogenation methods, often employing catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups, forming different derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride involves its interaction with calcium channels. By blocking these channels, it prevents the influx of calcium ions into cells, which is crucial for various cellular processes, including muscle contraction and neurotransmitter release . This action makes it useful in treating conditions like hypertension and angina .
Comparison with Similar Compounds
Similar compounds include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds also act as calcium channel blockers but may differ in their pharmacokinetic properties and specific clinical uses . Diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potentials .
Properties
CAS No. |
23125-29-3 |
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Molecular Formula |
C18H23ClN2O4 |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C18H22N2O4.ClH/c1-5-23-17(21)14-11(3)20-12(4)15(18(22)24-6-2)16(14)13-9-7-8-10-19-13;/h7-10,16,20H,5-6H2,1-4H3;1H |
InChI Key |
GTMOHOMEENZHGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=N2)C(=O)OCC)C)C.Cl |
Origin of Product |
United States |
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